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Compound of Interest

Compound Name: S,S-dimethyl-N-phenylsulfoximide

Cat. No.: B1214478 Get Quote

An Objective Comparison of S,S-Dimethyl-N-Phenylsulfoximide Derivatives: An X-ray

Crystallography Perspective

For researchers, scientists, and professionals in drug development, a comprehensive

understanding of the three-dimensional structure of S,S-dimethyl-N-phenylsulfoximide
derivatives is paramount. X-ray crystallography stands as a definitive technique for elucidating

the precise atomic arrangement, bond lengths, and angles, which are critical for structure-

activity relationship (SAR) studies and rational drug design. This guide provides a comparative

analysis of the crystallographic data of a series of S,S-dimethyl-N-phenylsulfoximide
derivatives, alongside a comparison with alternative analytical techniques and detailed

experimental protocols.

Quantitative Crystallographic Data Comparison
The following tables summarize key crystallographic parameters for a series of hypothetically

synthesized S,S-dimethyl-N-phenylsulfoximide derivatives with varying substituents on the

phenyl ring. This data, presented for illustrative purposes, highlights the structural changes

induced by different functional groups.

Table 1: Crystal Data and Structure Refinement for S,S-Dimethyl-N-Phenylsulfoximide
Derivatives
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Table 2: Selected Bond Lengths (Å) and Bond Angles (°) for S,S-Dimethyl-N-
Phenylsulfoximide Derivatives

Comp
ound

S=O S=N
S-
C(Me)

S-
C(Me)

N-
C(aryl)

∠O=S
=N

∠C-S-
C

∠S-N-
C(aryl)

1 (H) 1.452 1.534 1.781 1.783 1.412 118.5 105.2 125.6

2 (p-

CH₃)
1.455 1.531 1.780 1.782 1.410 118.2 105.5 125.9

3 (p-Cl) 1.449 1.539 1.785 1.786 1.415 119.1 104.9 125.1

4 (p-

NO₂)
1.445 1.545 1.788 1.789 1.421 119.8 104.5 124.8
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While X-ray crystallography provides unparalleled detail on the solid-state structure, other

techniques offer complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating

the structure of molecules in solution.[1][2][3][4] For S,S-dimethyl-N-phenylsulfoximide
derivatives, ¹H and ¹³C NMR can confirm the connectivity and chemical environment of

atoms. Advanced techniques like NOESY can provide information about through-space

proximity of protons, offering insights into the solution-state conformation. However, NMR

does not provide the precise bond lengths and angles that X-ray crystallography does.[1]

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific

functional groups. The characteristic stretching frequencies of the S=O and S=N bonds in the

sulfoximide core can be readily identified. While changes in these frequencies can suggest

electronic effects of different substituents, IR spectroscopy does not provide detailed 3D

structural information.

Mass Spectrometry (MS): MS is primarily used to determine the molecular weight of a

compound and to deduce its elemental composition through high-resolution mass

spectrometry. Fragmentation patterns can sometimes provide clues about the connectivity of

the molecule, but it is not a primary technique for detailed structural elucidation.

Experimental Protocols
A detailed methodology for the single-crystal X-ray diffraction of S,S-dimethyl-N-
phenylsulfoximide derivatives is provided below.

Single-Crystal X-ray Diffraction Protocol
Crystal Growth: Single crystals of the S,S-dimethyl-N-phenylsulfoximide derivatives are

grown by slow evaporation of a suitable solvent system (e.g., ethanol, ethyl acetate, or a

mixture of solvents). A saturated solution of the compound is prepared at an elevated

temperature and then allowed to cool slowly to room temperature.

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is

selected under a microscope and mounted on a goniometer head using a cryoloop and a

cryoprotectant (e.g., paratone-N oil).[5] The crystal is then flash-cooled to 100 K in a stream

of nitrogen gas to minimize thermal vibrations and radiation damage.
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Data Collection: X-ray diffraction data are collected on a diffractometer equipped with a

monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g.,

CCD or CMOS).[6][7] The crystal is rotated, and a series of diffraction images are collected

at different orientations.[8]

Data Processing: The collected diffraction images are processed to integrate the reflection

intensities and apply corrections for factors such as Lorentz and polarization effects.[9][10]

The unit cell parameters are determined from the positions of the reflections.

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods to obtain an initial model of the atomic positions.[8] This model is then

refined by least-squares methods against the experimental data to optimize the atomic

coordinates, and thermal parameters.[6] Hydrogen atoms are typically placed in calculated

positions and refined using a riding model.

Visualizations
The following diagrams illustrate the experimental workflow and a comparison of analytical

techniques.
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Caption: Experimental workflow for X-ray crystallography.
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Caption: Comparison of analytical techniques for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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